4-[(1r)-1-Carboxyethyl]benzoic acid
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Description
“4-[(1r)-1-Carboxyethyl]benzoic acid” is an organic compound with the molecular formula C10H10O4 . It has an average mass of 194.184 Da and a monoisotopic mass of 194.057907 Da . This compound is also known by other names such as “4-(1-Carboxyethyl)benzoesäure” in German, “4-(1-Carboxyethyl)benzoic acid”, “4-(1-Carboxy-ethyl)-benzoic acid”, “4-carboxy-?-methylbenzeneacetic acid”, and "4-CARBOXY-α-METHYLBENZENEACETIC ACID" .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 25 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, 2 hydroxyl groups, and 1 aromatic ether .Physical and Chemical Properties Analysis
“this compound” is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols . The acid dissociation constant (pKa) of benzoic acid, a similar compound, corresponds to 4.2 .Safety and Hazards
Properties
CAS No. |
145679-19-2 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-[(1R)-1-carboxyethyl]benzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m1/s1 |
InChI Key |
ZHJJCJKDNFTHKD-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)C(=O)O |
SMILES |
CC(C1=CC=C(C=C1)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)C(=O)O |
Synonyms |
4-(1-carboxyethyl)benozic acid 4-(1-carboxyethyl)benozic acid, (S)-isomer p-(1-carboxyethyl)benzoic acid |
Origin of Product |
United States |
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